Imipraminoxide hydrochloride

描述

Imipraminoxide hydrochloride, also known as imipramine N-oxide hydrochloride, is a tricyclic antidepressant. It was introduced in Europe in the 1960s for the treatment of depression. This compound is both an analogue and a metabolite of imipramine, and it exhibits similar effects. it has a faster onset of action, slightly higher efficacy, and fewer side effects compared to imipramine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of imipraminoxide hydrochloride involves the oxidation of imipramine. The reaction typically employs hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .

化学反应分析

Types of Reactions

Imipraminoxide hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of imipramine to imipraminoxide.

Reduction: Reduction of imipraminoxide back to imipramine under specific conditions.

Substitution: Reactions involving the substitution of functional groups on the tricyclic ring system.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, catalysts such as platinum or palladium.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products

Oxidation: this compound.

Reduction: Imipramine.

Substitution: Various substituted derivatives of imipraminoxide.

科学研究应用

Treatment of Depression

- Indications : Imipraminoxide hydrochloride has been utilized in Europe for the treatment of major depressive disorders. Its efficacy is comparable to that of imipramine, making it a viable alternative in clinical settings .

- Mechanism : The compound inhibits the reuptake of serotonin and norepinephrine, enhancing neurotransmitter availability at synaptic sites, which is crucial for alleviating depressive symptoms .

Neuropathic Pain Management

- Use in Pain Management : Recent studies have suggested that imipraminoxide may be effective in managing neuropathic pain, similar to other tricyclic antidepressants. Its nomination for inclusion on the FDA's 503B Bulks List highlights its potential as an injectable treatment option for this condition .

- Clinical Trials : Evidence from clinical trials indicates that imipraminoxide could serve as an adjunct therapy for patients with chronic pain conditions, thereby reducing reliance on opioids .

Childhood Enuresis

- Application : Imipraminoxide has been indicated as a treatment for nocturnal enuresis in children aged six years and older, providing an alternative to traditional therapies .

- Effectiveness : Its anticholinergic properties can help manage bladder control issues, making it a suitable option when other treatments have failed.

Comparative Efficacy and Side Effects

| Compound | Onset of Action | Side Effects | Primary Use |

|---|---|---|---|

| Imipraminoxide | Faster | Fewer anticholinergic effects | Depression, Neuropathic Pain |

| Imipramine | Slower | More pronounced side effects | Depression, Enuresis |

Case Study Insights

- A systematic review highlighted the effectiveness of imipraminoxide in treating patients with resistant depression who did not respond adequately to standard therapies. Patients reported improved mood and reduced depressive symptoms within weeks of starting treatment .

- In pediatric populations, case studies demonstrated significant reductions in episodes of enuresis among children treated with imipraminoxide compared to placebo groups, suggesting its efficacy in this demographic .

Research Findings

- Studies have shown that imipraminoxide has a lower incidence of sedation compared to other tricyclics, making it preferable for patients who require antidepressants without significant sedative effects .

- Pharmacological reviews indicate that while the exact mechanism remains partially understood, its action on multiple neurotransmitter systems contributes to its therapeutic benefits across various indications .

作用机制

Imipraminoxide hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their mood-elevating effects. The compound also acts on various receptors, including histamine and muscarinic acetylcholine receptors, contributing to its therapeutic effects .

相似化合物的比较

Similar Compounds

Imipramine: The parent compound of imipraminoxide hydrochloride, with similar antidepressant effects but a slower onset of action.

Amitriptylinoxide: Another tricyclic antidepressant with similar pharmacological properties.

Desipramine: A secondary amine tricyclic antidepressant with a different side effect profile

Uniqueness

This compound is unique due to its faster onset of action and reduced side effects compared to imipramine. It also has a distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .

生物活性

Imipraminoxide hydrochloride is a tricyclic antidepressant (TCA) derivative of imipramine, primarily known for its antidepressant and anxiolytic properties. This article focuses on the biological activity of this compound, including its pharmacodynamics, clinical applications, and research findings.

This compound exerts its effects primarily by inhibiting the reuptake of neurotransmitters in the brain, particularly norepinephrine and serotonin. This action increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and contributing to mood elevation. The compound binds to sodium-dependent transporters, effectively blocking the reabsorption of norepinephrine and serotonin by neurons, which is crucial in alleviating symptoms of depression and anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed with a bioavailability ranging from 29% to 77%. Peak plasma concentrations occur approximately 2-6 hours post-administration.

- Distribution : High volume of distribution (10-20 L/kg), with significant accumulation in the brain.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP1A2, CYP3A4, CYP2C19), yielding active metabolites such as desipramine.

- Elimination : Excreted mainly through urine, with less than 5% remaining unchanged .

Clinical Applications and Efficacy

This compound has been studied for various clinical applications beyond depression, including:

- Irritable Bowel Syndrome (IBS) : A randomized controlled trial demonstrated that low-dose imipramine significantly improved global symptom relief in patients with IBS compared to placebo. At week 12, 80.6% of patients on imipramine reported symptom relief versus 48.0% on placebo (p = 0.01). This effect persisted through a follow-up period .

| Study Group | Mean Age (years) | Symptom Relief (%) | Dropout Rate (%) |

|---|---|---|---|

| Imipraminoxide | 42.6 ± 12.4 | 80.6 | 47.5 |

| Placebo | 45.3 ± 13.8 | 48.0 | 47.9 |

- Chronic Pain Management : Due to its analgesic properties, imipraminoxide has been explored for chronic pain conditions where traditional pain management strategies have failed.

Side Effects and Safety Profile

Common side effects associated with this compound include:

- Anticholinergic Effects : Dry mouth, constipation, blurred vision.

- Cardiovascular Effects : Postural hypotension and tachycardia.

- CNS Effects : Drowsiness and cognitive impairment, especially in older adults.

The incidence of adverse effects tends to be higher in older populations due to polypharmacy and increased sensitivity to medications .

Case Studies

Research has highlighted several case studies where this compound was effectively utilized:

- Case Study on Depression : A patient with treatment-resistant depression showed significant improvement after switching from SSRIs to this compound after a comprehensive evaluation indicated poor response to initial therapies.

- IBS Management : Another case involved a patient suffering from IBS who experienced substantial relief from abdominal pain and bloating after a regimen of low-dose this compound over three months.

属性

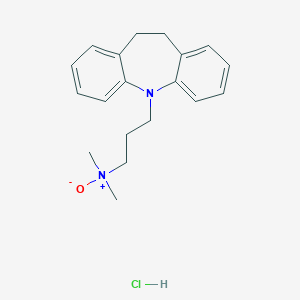

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.ClH/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHPIJSNOKEGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6829-98-7 (Parent) | |

| Record name | Imipramine N-oxide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20438-98-6 | |

| Record name | Imipramine N-oxide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIPRAMINOXIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7396L81U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。